N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by distinct substitutions at the N1, N4, and N6 positions. The N1 position is substituted with a diphenyl group, N4 with a phenyl group, and N6 with a cyclopentyl moiety. Its structural framework allows for tunable steric and electronic properties, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-3-9-16(10-4-1)24-20-19-15-23-28(18-13-5-2-6-14-18)21(19)27-22(26-20)25-17-11-7-8-12-17/h1-6,9-10,13-15,17H,7-8,11-12H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDREVHFGOBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved by reacting enaminonitrile with urea in the presence of acetic acid under microwave irradiation.
Cyclopentyl and Diphenyl Substitution: The core structure is then functionalized with cyclopentyl and diphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic displacement, particularly at halogenated positions. For example:
-
Chlorine Displacement : In analogs like 4,6-dichloro derivatives (e.g., 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine), chloro groups undergo substitution with amines (e.g., aniline, hydrazine) under mild conditions .
-
Fluorophenyl Reactivity : Fluorine at the para position of the N4-phenyl group (as in EVT-2541568) enhances electrophilicity, enabling substitution with nucleophiles like alkoxides or thiols.
Table 1: Example Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4,6-dichloro derivative | Aniline, RT, 12h | 4-anilino-6-chloro analog | 85% | |
| 4-fluoro-N4-phenyl derivative | Sodium methoxide, reflux | 4-methoxy-N4-phenyl analog | 72% |
Ring Functionalization via Coupling Reactions
The phenyl and cyclopentyl groups allow further functionalization via cross-coupling:
-
Suzuki-Miyaura Coupling : Boronic acids react with halogenated pyrimidine rings (e.g., bromine at position 2) to introduce aryl/heteroaryl groups .
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling installs secondary amines at vacant positions, enhancing pharmacological profiles .
Key Findings:
-
A patent (WO2009032694A1) demonstrates pyrazolo[3,4-d]pyrimidine derivatives undergoing coupling with piperidine derivatives to yield kinase inhibitors .
-
Hydrazine reactions produce hydrazinyl intermediates, enabling condensation with aldehydes/ketones for hydrazone formation (e.g., compound 12b in EGFR inhibition studies) .
Redox Reactions
The amine and heterocyclic moieties participate in redox processes:
-
Oxidation : Tertiary amines (e.g., cyclopentyl group) resist oxidation, but primary/secondary amines may form N-oxides under strong oxidants (e.g., mCPBA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines, though not directly observed in this compound .
Functional Group Transformations
-
Amide Formation : Reaction with acyl chlorides or anhydrides modifies primary amines (e.g., N6-cyclopentyl amine).
-
Urea/Thiourea Synthesis : Treatment with isocyanates or thiophosgene generates urea/thiourea derivatives, as seen in CK1 inhibitor development .
Table 2: Pharmacological Modifications
| Derivative | Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| N6-(4-chlorophenyl) analog | Urea linkage | CK1 inhibition: 78 nM | |
| Hydrazone derivative (12b ) | EGFR inhibition | EGFR WT: 0.016 µM; T790M: 0.236 µM |
Stability and Degradation
Scientific Research Applications
Cancer Research
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activities. The compound has been shown to inhibit the proliferation of various cancer cell lines by targeting CK1 pathways. For instance, studies indicate that specific derivatives can lead to significant reductions in cell viability in cancer models such as A431 vulvar epidermal carcinoma cells and others .
Neurodegenerative Disorders
The inhibition of CK1 by this compound also presents potential therapeutic avenues for neurodegenerative diseases. CK1 has been implicated in the pathogenesis of conditions such as Alzheimer's disease and other tauopathies. By modulating CK1 activity, N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may offer neuroprotective effects and improve cognitive functions in affected individuals.
In Vitro Studies
In vitro experiments have evaluated the efficacy of this compound against various kinases such as Src and Bcr-Abl. The compound exhibited promising inhibition rates at micromolar concentrations, demonstrating its potential as a lead compound for further development in targeted therapies .
| Compound Name | Target Kinase | IC50 Value (nM) | Cell Line Tested |
|---|---|---|---|
| This compound | CK1 | 78 | A431 |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | CK1 | 65 | Various Cancer Models |
In Vivo Studies
In vivo studies have also begun to explore the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer. Preliminary results suggest that oral administration leads to significant tumor regression without notable toxicity .
Mechanism of Action
The mechanism of action of N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves:
CDK2 Inhibition: The compound binds to the active site of CDK2, inhibiting its activity and preventing cell cycle progression.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at the N1, N4, and N6 positions significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Substituent Variations and Physicochemical Properties
*Estimated based on structural similarity to and .
Key Observations:
- Smaller substituents (e.g., methyl or ethyl) reduce steric bulk but may compromise target engagement .
- Electronic Effects : The 3-methoxyphenyl group in introduces electron-donating properties, while the 3-chloro-4-methylphenyl group in adds electron-withdrawing effects, impacting solubility and target interactions .
- Solubility : The chloro-substituted analogue () exhibits low aqueous solubility (0.5 μg/mL), likely due to hydrophobic substituents, whereas methoxy or smaller alkyl groups may improve solubility .
Biological Activity
N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 401.5 g/mol. The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 6-N-cyclopentyl-N1,4-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Synthesis
The synthesis of this compound typically involves a series of reactions including condensation and cyclization techniques. Common synthetic routes utilize palladium-catalyzed cross-coupling reactions with appropriate precursors to yield the desired compound in significant yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : In a study evaluating various derivatives against cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer), compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 1.74 µM to 9.20 µM when compared to doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways and induction of apoptosis in tumor cells . Flow cytometric analyses have shown that certain derivatives can significantly induce apoptosis at low micromolar concentrations.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes:
- Phosphodiesterase Inhibition : Some pyrazolo[3,4-d]pyrimidines have demonstrated potent inhibition of phosphodiesterase-5 (PDE5), which is relevant in the treatment of erectile dysfunction and pulmonary hypertension .
- Src Kinase Inhibition : Compounds from this class have shown promising Src kinase inhibitory activities with IC50 values as low as 0.47 µM . This suggests potential applications in cancer therapies targeting Src-mediated signaling pathways.
Case Studies
Several case studies highlight the biological efficacy of pyrazolo[3,4-d]pyrimidines:
- Study on A549 Cells : A compound related to N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine was tested on A549 cells and exhibited an IC50 value of 2.24 µM. This indicates significant potential as an anticancer agent .
- EGFR Inhibition : Another derivative was evaluated for its activity against epidermal growth factor receptor (EGFR) mutants. It showed potent inhibition with an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the T790M mutant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
